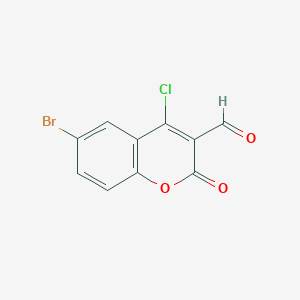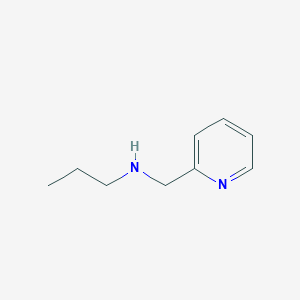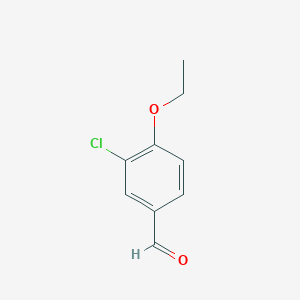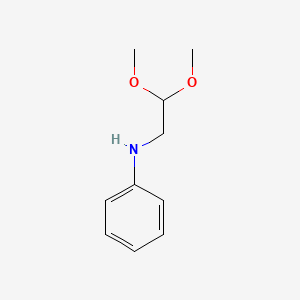
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Vue d'ensemble
Description
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a dioxaborinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-bromomethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: 3-bromomethylphenylboronic acid and pinacol.
Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.
Procedure: The reactants are mixed in an appropriate solvent (e.g., tetrahydrofuran) and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration.
Suzuki-Miyaura Coupling: The boronic ester group allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst (e.g., FeBr3 or H2SO4) are used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are employed in an organic solvent like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include brominated or nitrated phenyl derivatives.
Suzuki-Miyaura Coupling: Products include biaryl compounds formed by the coupling of the boronic ester with an aryl halide.
Applications De Recherche Scientifique
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy, a type of cancer treatment.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester group.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromomethylphenylboronic acid pinacol ester: Similar structure but lacks the dioxaborinane ring.
Phenylboronic acid: Lacks the bromomethyl group and the dioxaborinane ring.
4-Bromomethylphenylboronic acid pinacol ester: Similar structure but with the bromomethyl group at a different position on the phenyl ring.
Uniqueness
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the bromomethyl group and the dioxaborinane ring
Propriétés
IUPAC Name |
2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOSDXBNPFLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397213 | |
| Record name | 2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223799-25-5 | |
| Record name | 2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598418.png)

![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)





![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)


